molecular formula C20H17BrFN3OS B11278359 N-(4-Bromo-2-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

N-(4-Bromo-2-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B11278359
M. Wt: 446.3 g/mol
InChI Key: MQLHMMGUHJZBOB-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a bromo-fluorophenyl group and a thiomorpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a bromine atom using a suitable brominating agent.

    Attachment of the Thiomorpholine-4-Carbonyl Group: The thiomorpholine-4-carbonyl group can be attached through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the bromo-fluorophenyl group, potentially converting the bromine atom to a hydrogen atom.

    Substitution: The compound can undergo various substitution reactions, such as halogen exchange or nucleophilic substitution at the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-Bromo-2-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
  • N-(4-Bromo-2-chlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
  • N-(4-Bromo-2-fluorophenyl)-3-(piperidine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(4-Bromo-2-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the specific combination of substituents on the quinoline core. The presence of both bromo and fluorine atoms on the phenyl ring, along with the thiomorpholine-4-carbonyl group, imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C20H17BrFN3OS

Molecular Weight

446.3 g/mol

IUPAC Name

[4-(4-bromo-2-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C20H17BrFN3OS/c21-13-5-6-18(16(22)11-13)24-19-14-3-1-2-4-17(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24)

InChI Key

MQLHMMGUHJZBOB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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